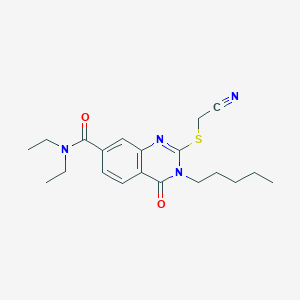![molecular formula C24H28FN5OS B2947430 4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione CAS No. 689266-58-8](/img/no-structure.png)
4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C24H28FN5OS and its molecular weight is 453.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial, Analgesic, and Anti-inflammatory Properties
Research indicates that derivatives of quinazoline, including structures similar to the specified compound, have been explored for their antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash et al. (2017) synthesized quinazoline derivatives and found that some compounds exhibited good activity against microbes, while others showed promising analgesic and anti-inflammatory effects. This suggests potential for the development of new treatments based on quinazoline scaffolds with lesser side effects (Dash et al., 2017).
Inhibitory Activities Toward TNF-α Production and T Cell Proliferation
Another application involves the inhibition of TNF-α production and T cell proliferation, which is crucial for treating various inflammatory and autoimmune diseases. Tobe et al. (2003) synthesized 6-fluoro-7-(1-piperazino)quinazolines that exhibited both inhibitory activities, suggesting a therapeutic potential in conditions such as adjuvant arthritis and LPS-induced TNF-α production (Tobe et al., 2003).
Antitumor Activities
Quinazolinone derivatives with specific side chains have shown significant antitumor activities. For instance, Cao et al. (2005) reported that certain derivatives exhibited notable inhibitory activity against human myelogenous leukemia K562 cells, indicating the potential for cancer therapy applications (Cao et al., 2005).
Antifungal and Antibacterial Activities
The synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives revealed some compounds with potential antimicrobial activity. This research suggests these compounds could serve as bases for developing new antimicrobial agents (Babu et al., 2015).
Stability Under Stressful Conditions
Stability studies of similar quinazoline derivatives under various stressful conditions, such as high temperatures, light exposure, and presence of oxidants, have provided insights into their stability and degradation pathways. This information is crucial for the development of pharmaceutical substances and understanding their behavior under different environmental factors (Gendugov et al., 2021).
Mécanisme D'action
Target of Action
The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways involving ENTs. ENTs are involved in the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and the regulation of adenosine function . By inhibiting ENTs, the compound disrupts these pathways, potentially affecting cellular functions such as cell growth and apoptosis .
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to disrupted nucleoside transport and potentially affecting cellular functions . .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 . .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-aminoquinazoline-2-thiol with 6-bromo-1-hexanoyl chloride, followed by reaction with 4-(4-fluorophenyl)piperazine and subsequent deprotection to yield the final product.", "Starting Materials": [ "4-aminoquinazoline-2-thiol", "6-bromo-1-hexanoyl chloride", "4-(4-fluorophenyl)piperazine", "Sodium hydride", "Dimethylformamide (DMF)", "Methanol", "Chloroform", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: 4-aminoquinazoline-2-thiol is reacted with sodium hydride in DMF to form the sodium salt of the thiol.", "Step 2: The sodium salt of the thiol is reacted with 6-bromo-1-hexanoyl chloride in DMF to form the corresponding thioester.", "Step 3: The thioester is then reacted with 4-(4-fluorophenyl)piperazine in DMF to form the desired product.", "Step 4: The product is then deprotected by treatment with acetic acid in methanol to remove the thioester protecting group.", "Step 5: The crude product is purified by column chromatography using chloroform/methanol as the eluent.", "Step 6: The final product is obtained by recrystallization from a mixture of methanol and water, followed by drying under vacuum." ] } | |
Numéro CAS |
689266-58-8 |
Formule moléculaire |
C24H28FN5OS |
Poids moléculaire |
453.58 |
Nom IUPAC |
1-[4-(4-fluorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
InChI |
InChI=1S/C24H28FN5OS/c25-18-9-11-19(12-10-18)29-14-16-30(17-15-29)22(31)8-2-1-5-13-26-23-20-6-3-4-7-21(20)27-24(32)28-23/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H2,26,27,28,32) |
Clé InChI |
WAZUANSZUPIXSF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



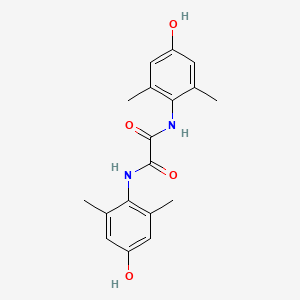
![5-fluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2947350.png)
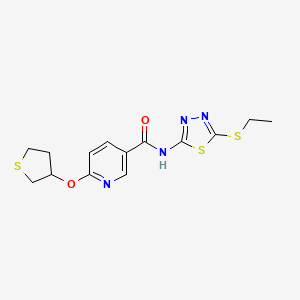
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2947355.png)
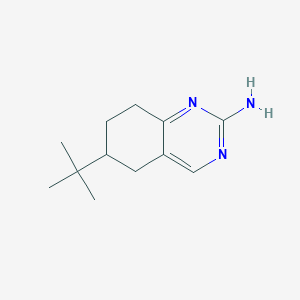



![N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2947362.png)
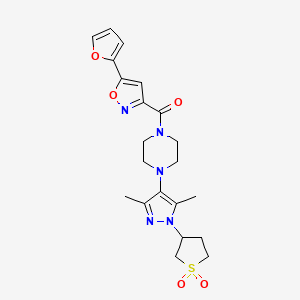
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947366.png)

